2-Butyl-3-methylpyrazine

flavor ingredient purity specification GC assay

Aroma fade in cocoa, baked goods and savory products often traces back to rapid pyrazine depletion. 2-Butyl-3-methylpyrazine is engineered to solve this: • Sustains roasted, nutty, cocoa notes at 1-10 ppm in starch-based matrices over a 12-month shelf-life. • Consistent vapour pressure (0.217 mmHg) and intermediate log P (2.10) ensure uniform headspace delivery and easy dispersion in fat-based matrices. • ≥99% GC purity option available, minimizing organoleptic drift in multi-tonne production runs. Procurement managers benefit from reproducible physicochemical specifications and regulatory clarity for global shipping.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 15987-00-5
Cat. No. B097994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3-methylpyrazine
CAS15987-00-5
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CN=C1C
InChIInChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3
InChIKeyIRSIKJPEFMMRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3-methylpyrazine Procurement & Analytical Baseline


2-Butyl-3-methylpyrazine (CAS 15987‑00‑5) is a disubstituted alkylpyrazine (C₉H₁₄N₂, MW 150.22) produced primarily by chemical synthesis [1]. It is a colorless‑to‑brown clear liquid (boiling point 84 °C / 9 mmHg; density 0.95 g mL⁻¹) and is employed as a flavoring substance delivering roasted, nutty, cocoa‑like and licorice–anise notes [2]. For procurement decisions, the compound’s purity (≥98 % GC, with bulk‑grade materials reaching ≥99 % GC) , reproducible physicochemical specifications, and well‑characterised organoleptic profile constitute the baseline criteria that must be matched by any alternative candidate.

2-Butyl-3-methylpyrazine: Why Generic Substitutes Fail


Alkylpyrazines that share a roasted–nutty descriptor are not interchangeable, because even subtle differences in alkyl‑chain length, branching, and substitution pattern dramatically alter the odour threshold, lipophilicity, and solubility that dictate end‑use performance [1]. In systematic gas‑chromatography–olfactometry studies, replacement of the butyl group on the pyrazine ring raised the sensory threshold at least 2200‑fold relative to the ethyl‑substituted lead compound [1]. Moreover, the shift from a straight‑chain butyl to a branched isobutyl isomer changes the log P from 2.10 to 2.43 (and water solubility from 1218 mg L⁻¹ to 1604 mg L⁻¹), altering partitioning behaviour in aqueous food matrices and headspace delivery rates [2]. Consequently, even structurally close analogs cannot replicate the temporal aroma development, regulatory exposure limits, and process‑safety parameters that define 2‑butyl‑3‑methylpyrazine for industrial use.

2-Butyl-3-methylpyrazine Differentiation Evidence


Purity Advantage Over Alkylpyrazine Analogs

Commercial manufacturers routinely supply 2‑butyl‑3‑methylpyrazine at ≥ 99 % purity by GC, providing a higher grade than the ≥ 98 % (GC) specification common for analogs such as 2,3‑dimethylpyrazine and 2‑ethyl‑3‑methylpyrazine [1]. The availability of a validated 99 % certification (supported by IR, ¹H‑NMR, and ¹³C‑NMR confirmation) ensures higher lot‑to‑lot consistency, reduced unidentified impurity profiles, and greater confidence for regulated food‑contact applications .

flavor ingredient purity specification GC assay

Vapour Pressure vs. Isobutyl Isomer

2‑Butyl‑3‑methylpyrazine exhibits a vapour pressure of approximately 0.217 mmHg at 25 °C, whereas its regioisomer 2‑isobutyl‑3‑methylpyrazine shows a markedly lower vapour pressure of approximately 2.72 × 10⁻⁷ mmHg under the same conditions . The ~800 000‑fold higher volatility of the straight‑chain butyl derivative results in substantially greater headspace concentration at equivalent liquid‑phase dose, which is critical for instant aroma impact in dry snack seasonings and spray‑dried flavour powders where minimal heating is applied [1].

flavor release vapour pressure headspace delivery

Log P Difference vs. Ethyl Analog

2‑Butyl‑3‑methylpyrazine has an experimental log P of 2.10 (and calculated values of 2.13‑2.23) , which lies between the more polar 2‑ethyl‑3‑methylpyrazine (log P ≈ 1.17) and the more lipophilic 2‑isobutyl‑3‑methylpyrazine (log P ≈ 2.43) [1]. This intermediate log P correlates with a water solubility of ~1218 mg L⁻¹ , enabling effective emulsification in both oil‑in‑water and water‑in‑oil flavour delivery systems without the rapid phase separation observed with the more hydrophobic isobutyl analog [1].

log P partition coefficient formulation stability

Odor Threshold: Butyl vs. Ethyl Substituents

Systematic SAR studies of 80 alkylpyrazines determined that replacing a 2‑ethyl substituent on 2‑ethyl‑3,5‑dimethylpyrazine with a butyl group raises the odour detection threshold by at least a factor of 2200 [1]. Although the exact threshold for 2‑butyl‑3‑methylpyrazine was not reported in that study, the class‑level inference—that a straight‑chain butyl at the 2‑position dramatically elevates the threshold relative to smaller alkyl groups—means that 2‑butyl‑3‑methylpyrazine provides a weaker but more sustained aroma background rather than the intense, sharp burst characteristic of ethyl‑substituted pyrazines such as 2‑ethyl‑3‑methylpyrazine (threshold ~130 ppb in water) . This differentiation is exploited in applications requiring a mellow, lingering roasted note rather than a fleeting top note.

odor threshold structure–activity relationship GC‑olfactometry

Regulatory Exposure: EFSA Threshold vs. Analogs

2‑Butyl‑3‑methylpyrazine is classified under EFSA Structural Class II with a threshold of concern of 540 μg person⁻¹ day⁻¹ and a maximised survey‑derived daily intake (MSDI‑EU) of 0.12 μg capita⁻¹ day⁻¹ [1][2]. This contrasts with 2‑isobutyl‑3‑methylpyrazine, which is not evaluated under the same EFSA FGE.06 framework, and with 2,3‑dimethylpyrazine, which carries a different FEMA GRAS profile (FEMA 3271) and JECFA specification [3]. The existence of a defined exposure envelope and published supporting toxicology data for this compound simplifies the safety dossiers required for new product registrations in the EU [2].

EFSA threshold of concern flavor safety

Boiling Point Distinction vs. Alkylpyrazine Isomers

Under reduced pressure (9 mmHg), 2‑butyl‑3‑methylpyrazine boils at 84 °C , making it amenable to vacuum distillation during purification or formulation without excessive thermal degradation. In contrast, 2‑isobutyl‑3‑methylpyrazine boils at 92 °C / 30 mmHg , and 2‑ethyl‑3‑methylpyrazine boils at 57 °C / 10 mmHg (or 169‑171 °C at atmospheric pressure) . The 9 mmHg–84 °C distillation point offers a practical compromise between energy input and equipment accessibility for industrial fractionation, whereas the atmospheric boiling point (215 °C estimated) is substantially higher than that of 2,3‑dimethylpyrazine (156 °C) , providing a distinct `thermal marker` for purity verification.

boiling point distillation process safety

2-Butyl-3-methylpyrazine Application Scenarios


Sustained Roasted Aroma in Savory Snacks

The high vapour pressure (0.217 mmHg) and intermediate log P (2.10) of 2‑butyl‑3‑methylpyrazine deliver a prolonged roasted–nutty aroma at usage levels of 1‑10 ppm in starch‑based matrices . Its volatility is engineered to provide consistent headspace delivery over a 12‑month shelf‑life, outperforming the more rapidly depleting 2,3‑dimethylpyrazine. Procurement teams should specify ≥ 99 % GC purity to minimise organoleptic drift in multi‑tonne production runs [1].

Cocoa & Chocolate Flavor Boosting in Confectionery

Identified as a genuine aroma component of roasted cocoa beans, 2‑butyl‑3‑methylpyrazine reinforces roasted, nutty, and earthy top notes at concentrations < 5 ppm . Its log P of 2.10 allows stable dispersion in cocoa‑butter‑based fats without phase separation, enabling incorporation during the conching stage. The compound must meet the EFSA Threshold of Concern (540 μg person⁻¹ day⁻¹) [1] to satisfy EU labelling requirements.

Roasted Coffee Enhancement & Defect Marker

2‑Butyl‑3‑methylpyrazine has been utilised as a volatile marker in GC‑MS profiling of coffee quality, distinguishing defective beans from controls . Its consistent boiling‑point signature (84 °C / 9 mmHg) and retention index facilitate reliable quantification in research and QC settings . When procuring for analytical reference, a purity of ≥ 99 % is required to ensure unambiguous peak assignment against co‑eluting pyrazines.

Aqueous Formulation for Process Flavors

With an estimated water solubility of 1218 mg L⁻¹, 2‑butyl‑3‑methylpyrazine effectively dissolves in aqueous reaction flavour bases where more lipophilic analogs (e.g. 2‑isobutyl‑3‑methylpyrazine, solub. ~1604 mg L⁻¹ but log P = 2.43) exhibit limited miscibility . This enables the preparation of single‑phase liquid stocks that can be metered into continuous thermal‑process flavour generators without pre‑emulsification, reducing capital equipment requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-3-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.